molecular formula C19H28N6O2S B2965748 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide CAS No. 2310123-95-4

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide

Cat. No.: B2965748
CAS No.: 2310123-95-4
M. Wt: 404.53
InChI Key: LZRWWGSXPYTYIA-UHFFFAOYSA-N
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Description

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.

Mode of Action

The triazole and thiadiazine moieties in its structure are known to make specific interactions with different target receptors . This suggests that the compound may bind to its targets, potentially altering their function and leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, oxidative stress, viral replication, and cell proliferation, among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Given the pharmacological activities associated with similar compounds , it is likely that the compound has a range of effects at the molecular and cellular levels. These could include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes such as inflammation and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This is achieved through the reaction of hydrazine derivatives with appropriate diketones under reflux conditions in ethanol . The azetidine ring is then introduced via a cyclization reaction, followed by the attachment of the cyclohexanesulfonamide group through sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanesulfonamide stands out due to its dual inhibition of c-Met and Pim-1 kinases, which is not commonly observed in similar compounds. This dual inhibition enhances its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2S/c1-23(28(26,27)16-8-3-2-4-9-16)15-12-24(13-15)18-11-10-17-20-21-19(25(17)22-18)14-6-5-7-14/h10-11,14-16H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRWWGSXPYTYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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